molecular formula C24H30N2O3 B2527285 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide CAS No. 921834-52-8

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide

Cat. No.: B2527285
CAS No.: 921834-52-8
M. Wt: 394.515
InChI Key: PIGNCRYIINFTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide is a benzamide derivative featuring a benzo[b][1,4]oxazepin core substituted with isobutyl and dimethyl groups at the 5- and 3,3-positions, respectively. The 3,5-dimethylbenzamide moiety is attached via an amide linkage at the 8-position of the oxazepin ring.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-15(2)13-26-20-8-7-19(12-21(20)29-14-24(5,6)23(26)28)25-22(27)18-10-16(3)9-17(4)11-18/h7-12,15H,13-14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGNCRYIINFTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's molecular formula is C24H30N2O5C_{24}H_{30}N_{2}O_{5}, with a molecular weight of approximately 426.513 g/mol. The structure comprises a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin core. The presence of isobutyl and dimethyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Research indicates that compounds with similar structures may interact with various biological targets. Specifically, this compound has been studied for its potential as a RIP1 kinase inhibitor . Dysregulation of RIP1 kinase is implicated in inflammatory diseases and programmed cell death pathways. Inhibition of this kinase could offer therapeutic benefits in conditions such as neurodegenerative diseases and cancer .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Description
RIP1 Kinase Inhibition The compound may inhibit RIP1 kinase activity, which is crucial in regulating inflammation and cell death pathways .
Anticonvulsant Properties Similar benzoxazepin derivatives have shown anticonvulsant effects; further studies are needed to confirm this activity .
Potential Anti-inflammatory Effects Structural analogs have demonstrated anti-inflammatory properties that warrant exploration for this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Benzamide) Alkyl Group on Oxazepin
Target Compound - C24H30N2O3* 394.5* 3,5-dimethyl 5-isobutyl
N-(5-isobutyl-...-3,5-dimethoxybenzamide 921581-37-5 C24H30N2O5 426.5 3,5-dimethoxy 5-isobutyl
N-(5-isopentyl-...-3,5-dimethoxybenzamide 921540-54-7 C25H32N2O5 440.5 3,5-dimethoxy 5-isopentyl
3,4-diethoxy-N-(5-isobutyl-...benzamide 921834-58-4 C26H34N2O5 454.6 3,4-diethoxy 5-isobutyl
(S)-5-Benzyl-N-(5-methyl-...isoxazole-3-yl 1622849-58-4 C21H19N3O4 377.4 Isoxazole 5-methyl

*Inferred based on structural similarity to ’s compound, replacing methoxy (-OCH3) with methyl (-CH3).

Key Differences and Implications

Substituent Effects on Benzamide: 3,5-Dimethyl (Target) vs. 3,5-Dimethoxy (): Methyl groups are less polar than methoxy groups, likely enhancing lipophilicity and membrane permeability. Methoxy groups, being electron-withdrawing, may improve HDAC inhibition via zinc chelation, as seen in HDAC inhibitors like LMK-235 . 3,4-Diethoxy (): Larger substituents increase molecular weight (454.6 vs.

Alkyl Chain Modifications on Oxazepin: Isobutyl (Target) vs. 5-Methyl (): A shorter alkyl group may limit steric hindrance, favoring interactions with enzymes like HDACs .

Heterocyclic Variations :

  • The isoxazole group in introduces a rigid, planar structure, which could influence binding to aromatic residues in enzyme active sites.

Research Findings and Pharmacological Insights

  • HDAC Inhibition Potential: Structural analogs with methoxy or hydroxamate groups (e.g., LMK-235, TSA) demonstrate HDAC inhibitory activity .
  • Analytical Methods : HPLC techniques validated for related benzamides (e.g., ) suggest feasible quantification of the target compound in biological matrices, critical for pharmacokinetic studies .
  • Synthesis and Purity : High-purity (>98%) analogs (e.g., ) indicate robust synthetic routes, though substituent choices (e.g., diethoxy in ) may complicate synthesis due to steric effects .

Q & A

Q. What analytical methods confirm the absence of regioisomeric impurities in the final product?

  • Chromatographic Methods :
  • HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve regioisomers .
  • LC-MS/MS : Monitor for [M+H]⁺ ions of impurities (e.g., m/z deviations >1 Da) .
  • Synthesis Controls : Optimize reaction stoichiometry to minimize competing pathways .

Advanced Characterization

Q. How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode?

  • Sample Preparation : Co-crystallize with target proteins (e.g., SYK kinase domain) using vapor diffusion methods .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .
  • Analysis : Refine models in PHENIX and validate with MolProbity .

Q. What in vivo pharmacokinetic parameters should be prioritized for translational studies?

  • Key Metrics :
  • Bioavailability : Measure via oral and IV administration in rodent models .
  • Clearance : Use LC-MS/MS to quantify plasma concentrations over 24h .
  • Toxicology : Perform histopathology and serum biochemistry (ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.